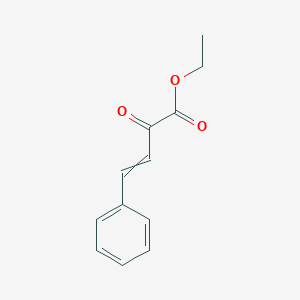

Ethyl benzalpyruvate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17451-20-6 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 2-oxo-4-phenylbut-3-enoate |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

JROXCHHVHPOBHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reduction Reactions

Ethyl pyruvate undergoes selective reduction depending on the reagent:

| Reagent | Product | Conditions |

|---|---|---|

| NaBH₄ | Ethyl lactate (retains ester) | Room temperature, ethanol |

| LiAlH₄ | 1,2-propanediol (full reduction) | Anhydrous ether, 0°C |

Oxidation with H₂O₂

Pyruvate reacts with hydrogen peroxide via a transition intermediate (Fig. 1), producing acetate, CO₂, and water :

-

Inhibition : Ethyl pyruvate’s ester group blocks CO₂ release, preventing this pathway unless hydrolyzed .

Catalytic Hydrogenation

Ethyl pyruvate undergoes enantioselective hydrogenation using Pt/SiO₂ catalysts modified with cinchonidine:

-

Selectivity : Up to 85% enantiomeric excess (ee) for (R)-ethyl lactate .

-

Rate enhancement : Tin additives increase hydrogenation rate but reduce ee beyond a critical concentration .

Biological Reactivity

-

Trypanocidal activity : Ethyl pyruvate inhibits Trypanosoma brucei pyruvate kinase (Ki = 0.8 mM) via competitive binding at the ATP site .

-

Anti-inflammatory effects : Chelates Ca²⁺ in Ringer’s solution, stabilizing the compound and modulating redox pathways .

Hypothetical Reactivity of Ethyl Benzalpyruvate

While no direct data exists for this compound, analogous reactions can be inferred:

-

Condensation : A benzal group (C₆H₅CH=) could form via aldol condensation between ethyl pyruvate and benzaldehyde under basic conditions.

-

Oxidation : The α,β-unsaturated ketone moiety may undergo epoxidation or dihydroxylation with peracids or OsO₄.

-

Reduction : Selective reduction of the ketone or ester group using NaBH₄/LiAlH₄, similar to ethyl pyruvate.

Data Gaps and Limitations

-

No peer-reviewed studies specifically address this compound.

-

Predicted reactivity assumes structural similarity to ethyl pyruvate, which may not hold for benzal derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.